molecular formula C8H4F2N2 B1625732 1,4-Difluorophthalazine CAS No. 57542-42-4

1,4-Difluorophthalazine

Cat. No.: B1625732
CAS No.: 57542-42-4
M. Wt: 166.13 g/mol
InChI Key: UCIZVQUARONJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Difluorophthalazine (CAS 57542-42-4) is a fluorinated heteroaromatic compound with the molecular formula C8H4F2N2 and a molecular weight of 166.13 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel phthalazine derivatives. Phthalazine-based compounds are known to exhibit a range of biological activities. Research indicates that 1,4-disubstituted phthalazine derivatives have shown promising in vitro anticancer activities, with some specific analogs demonstrating higher activity than a cisplatin control against certain cancer cell lines . The presence of two fluorine atoms on the phthalazine core makes this compound an excellent precursor for further functionalization via nucleophilic aromatic substitution, allowing researchers to develop a diverse array of targeted molecules for biological screening . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use. Handle with appropriate precautions, as the compound may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-difluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIZVQUARONJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476413
Record name 1,4-DIFLUOROPHTHALAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57542-42-4
Record name 1,4-DIFLUOROPHTHALAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,4 Difluorophthalazine and Its Derivatives

Direct Fluorination Strategies

Direct fluorination involves the introduction of fluorine atoms onto a substrate in the later stages of a synthetic sequence. These methods can be advantageous by providing convergent routes to the target molecule.

Electrophilic fluorination is a primary method for the selective introduction of fluorine into organic molecules. juniperpublishers.com This strategy employs reagents with an electron-deficient fluorine atom (an N-F bond), which can react with a carbon-centered nucleophile. wikipedia.org Reagents containing a nitrogen-fluorine bond have become the most economical, stable, and safe sources of electrophilic fluorine, largely replacing elemental fluorine. wikipedia.orgorganicreactions.org

These N-F reagents are classified as either neutral (e.g., N-fluorosulfonimides) or cationic (e.g., quaternary ammonium (B1175870) salts), with the cationic versions generally being more powerful fluorinating agents. organicreactions.orgresearchgate.net The reactivity of these reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom. wikipedia.org One of the most common and effective reagents is N-fluorobenzenesulfonimide (NFSI), which is a mild, stable, and commercially available source of electrophilic fluorine. juniperpublishers.com Another widely used reagent is Selectfluor®, a cationic N-F agent known for its versatility, stability, and broad functional group tolerance. mdpi.comresearchgate.net

While direct electrophilic fluorination on the phthalazine (B143731) core to yield 1,4-difluorophthalazine is not the most commonly cited method, the strategy could theoretically be applied to an activated phthalazine precursor, such as a silylated enol ether derivative of phthalazine-1,4-dione.

Table 1: Common Electrophilic N-F Fluorinating Reagents

Reagent Name Abbreviation Class Key Characteristics
N-Fluorobenzenesulfonimide NFSI Neutral Mild, stable, commercially available, effective for large-scale synthesis. juniperpublishers.com
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) F-TEDA-BF₄ Cationic Highly reactive, air and moisture stable, broad functional group tolerance. mdpi.comresearchgate.net
N-Fluoro-o-benzenedisulfonimide NFOBS Neutral Effective fluorinating agent. wikipedia.org

Nucleophilic fluorination is a highly effective and common strategy for synthesizing aryl fluorides. The halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution, is particularly relevant for the synthesis of this compound. This method involves the displacement of chlorine atoms from a precursor, 1,4-dichlorophthalazine (B42487), with fluoride (B91410) ions. nih.gov

The synthesis typically starts with the chlorination of phthalazine-1,4-dione using a reagent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to produce 1,4-dichlorophthalazine. evitachem.commdpi.com This chlorinated intermediate is then subjected to fluorination using a nucleophilic fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF). evitachem.commdpi.com The efficiency of this substitution is often enhanced by using phase-transfer catalysts or conducting the reaction in high-boiling point polar aprotic solvents like dimethylformamide (DMF) or sulfolane (B150427) to improve the solubility and nucleophilicity of the fluoride salt. evitachem.comharvard.edu

Table 2: Two-Step Synthesis of this compound via Halogen Exchange

Step Starting Material Reagents Product Typical Conditions
1. Chlorination Phthalazine-1,4-dione POCl₃ / DMF (Vilsmeier Reagent) 1,4-Dichlorophthalazine Heating at 65-80°C for 2-4 hours. mdpi.com

Oxidative fluorination represents an alternative pathway for creating C-F bonds. This method involves the simultaneous oxidation of the substrate and introduction of fluorine. While less common for this specific heterocycle, the principles can be applied. For instance, a combination of an oxidant and a fluoride source can be used. A reported system for oxidative fluorination of other heteroatoms uses trichloroisocyanuric acid (TCICA) as the oxidant and potassium fluoride (KF) as the fluoride source. nih.gov Such a method could hypothetically be adapted to functionalize a suitable phthalazine derivative, though specific literature for this compound via this route is not prominent.

Precursor-Based Synthesis and Cyclization Approaches

These methods involve constructing the core phthalazine ring from acyclic or simpler cyclic precursors, followed by the introduction of the required fluorine substituents.

A reliable method for constructing the phthalazine ring system involves the cyclization of phthalic acid derivatives with hydrazine (B178648). mdpi.com Specifically, phthalazine-1,4-diones are synthesized by reacting isobenzofuran-1,3-diones (phthalic anhydrides) with hydrazine monohydrate. mdpi.com This reaction proceeds via a 6-endo thermodynamic hydrohydrazination pathway. mdpi.com The reaction is typically carried out in ethanol (B145695) or neat (without solvent) at reflux temperatures. mdpi.com The resulting phthalazine-1,4-dione serves as a crucial precursor for further functionalization.

Table 3: Synthesis of Phthalazine-1,4-dione Precursor

Reactant 1 Reactant 2 Solvent/Conditions Product

This approach is one of the most practical and widely documented for synthesizing this compound. It begins with the preformed phthalazine-1,4-dione, which is first converted into a more reactive intermediate.

The key steps are:

Chlorination of the Preformed Ring: The phthalazine-1,4-dione is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃) in a solvent like N,N-dimethylformamide (DMF). mdpi.com This reaction converts the dione (B5365651) into the more reactive 1,4-dichlorophthalazine. mdpi.com

Nucleophilic Fluorination: The 1,4-dichlorophthalazine is then subjected to a halogen exchange reaction as described in section 2.1.2. The chlorine atoms are displaced by fluoride ions from a source like spray-dried potassium fluoride in a high-boiling solvent to yield the final product, this compound. This subsequent fluorination step is a nucleophilic aromatic substitution. evitachem.com

This precursor-based method provides a robust and scalable route to this compound and its derivatives.

Modern Catalytic Approaches in this compound Synthesis

The direct introduction of fluorine onto a pre-formed phthalazine ring system represents an efficient synthetic strategy. Modern catalytic methods, particularly transition-metal-catalyzed C–H activation, have become powerful tools for this purpose, offering alternatives to classical, often harsh, fluorination techniques. snnu.edu.cnnih.govspringernature.com

Transition-metal catalysis, especially with palladium, has been pivotal in the development of direct C–H fluorination. nih.gov In a seminal report, the ortho-fluorination of phenylpyridine derivatives was achieved using a Pd(OAc)₂ catalyst, demonstrating the potential for directed C–H activation. nih.gov This strategy typically involves a directing group on the substrate that coordinates to the metal center, positioning the catalyst to activate a specific C–H bond. For a phthalazine precursor, a suitably placed directing group could guide fluorination to the C1 and C4 positions. The catalytic cycle often involves the oxidative addition of an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to a Pd(II) intermediate, forming a high-valent Pd(IV)-F species. beilstein-journals.org Subsequent reductive elimination yields the fluorinated product and regenerates the Pd(II) catalyst. beilstein-journals.org

Beyond palladium, other transition metals like copper, silver, and iron have also been employed in catalytic C–H fluorination. beilstein-journals.org Silver-catalyzed fluorination of aryl stannanes using electrophilic reagents like F-TEDA-PF₆ has been shown to be effective, even for complex molecules. nih.gov Copper-catalyzed methods, often assisted by specific ligands, provide another avenue for selective fluorination. beilstein-journals.org These catalytic systems offer distinct advantages in terms of cost, reactivity, and functional group tolerance.

Catalyst SystemFluorinating AgentDirecting Group/Substrate TypeKey Features
Pd(OAc)₂N-fluoropyridinium saltsPyridine (B92270)First example of Pd-catalyzed C–H fluorination. nih.gov
Pd(OTf)₂(MeCN)₄NFSIRemovable acidic amideAllows for selective mono- or difluorination of benzoic acids. beilstein-journals.org
CuI / AgFNMO (oxidant)AminoquinolineSelective mono- or difluorination of benzoic and benzylamine (B48309) derivatives. beilstein-journals.org
Ag₂OF-TEDA-PF₆Aryl stannanesApplicable to late-stage fluorination of complex molecules. nih.gov
FeCl₃SelectfluorNot specifiedIron offers a less toxic and more abundant alternative catalyst. beilstein-journals.orgfrontiersin.org

Organocatalysis has also emerged as a powerful metal-free approach for asymmetric fluorination. nih.govfrontiersin.org Chiral secondary amines, derived from amino acids, can form nucleophilic enamine intermediates with carbonyl compounds, which then react diastereoselectively with electrophilic fluorine sources. nih.gov While this is more commonly applied to aliphatic systems, the principles could be adapted for the synthesis of chiral derivatives of this compound bearing a side chain with a carbonyl group.

Stereoselective and Regioselective Synthesis Considerations

Controlling selectivity is a paramount challenge in the synthesis of complex molecules like substituted 1,4-difluorophthalazines. Regioselectivity dictates the precise location of the fluorine atoms on the heterocyclic core, while stereoselectivity governs the three-dimensional arrangement of substituents in chiral derivatives.

Regioselectivity: The synthesis of this compound requires the specific introduction of fluorine at two distinct positions. Achieving this regiocontrol is often accomplished through directed C–H activation, as discussed previously. snnu.edu.cnnih.gov The choice and placement of a directing group on the phthalazine precursor are critical to ensure the formation of the desired 1,4-disubstituted product over other possible isomers. An alternative strategy involves the construction of the heterocyclic ring from pre-fluorinated building blocks. For instance, the condensation of a fluorinated dinucleophile with a suitable partner can provide a regiochemically defined product. rsc.org The synthesis of other fluorinated heterocycles, such as 4-fluoro-1,5-disubstituted-1,2,3-triazoles from α-fluoronitroalkenes, highlights how cycloaddition reactions can serve as a powerful tool for achieving high regioselectivity. rsc.orgchemrxiv.org

Stereoselectivity: While this compound itself is achiral, its derivatives bearing substituents at other positions can contain stereocenters. The enantioselective synthesis of such derivatives is crucial as different stereoisomers can exhibit vastly different biological activities. Asymmetric catalysis is the premier strategy for achieving high enantiomeric purity. frontiersin.org This can involve:

Chiral Transition-Metal Catalysts: Using a chiral ligand in conjunction with a metal catalyst (e.g., Pd, Sc, Ni) can create a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org For example, Sc(III)/N,N'-dioxide complexes have been used for the highly enantioselective fluorination of oxindoles with NFSI. beilstein-journals.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives or custom-designed serines, can facilitate highly enantioselective fluorinations, often with excellent yields and enantiomeric excesses (ee). nih.govmdpi.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical outcome of a fluorination reaction, and then be removed. This strategy has been widely applied in the construction of chiral pyrrolidines and could be adapted for phthalazine derivatives. nih.gov

Catalyst TypeReactionCatalyst/LigandEnantiomeric Excess (ee)
Organocatalysisα-Fluorination of β-diketonesβ,β-diaryl serineUp to 94% ee mdpi.com
Transition Metal (Sc)Asymmetric C–H fluorination of oxindolesSc(III)/N,N'-dioxide complex89–99% ee beilstein-journals.org
Transition Metal (Pd)Enantioselective C(sp³)–H fluorinationChiral α-amino amide TDGHigh enantioselectivity beilstein-journals.org

Sustainable Synthetic Routes for Fluorophthalazines

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. chemistryjournals.netrsc.org These principles are increasingly being applied to the synthesis of fluorinated heterocycles. nih.govbenthamdirect.com

One key strategy is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has been shown to accelerate the formation of fluorinated N-heterocycles, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.govfrontiersin.org Similarly, ultrasonication has been successfully employed in the synthesis of fluorinated 2-benzylphthalazin-1(2H)-one derivatives, providing an efficient protocol with easier handling and improved timelines. thieme-connect.com

The choice of solvent is another critical aspect of sustainable synthesis. Replacing volatile and toxic organic solvents with greener alternatives like water or ionic liquids is highly desirable. frontiersin.orgchemistryjournals.net Reactions in water not only reduce environmental impact but can also sometimes enhance reactivity and selectivity. frontiersin.org

Catalysis itself is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts minimizes waste by allowing for high atom economy. frontiersin.orgunl.pt Biocatalysis, which employs enzymes to perform chemical transformations, offers exquisite selectivity under mild, aqueous conditions and represents a highly sustainable approach. rsc.org Furthermore, the development of continuous-flow synthesis provides a safer, more efficient, and scalable alternative to traditional batch processing, particularly for handling energetic or hazardous intermediates. chemrxiv.org

MethodConventional ApproachSustainable AlternativeAdvantages of Alternative
Energy Input Thermal heating (hours)Microwave irradiation (minutes) nih.gov or Ultrasonication (minutes) thieme-connect.comDrastically reduced reaction times, improved yields, energy efficiency.
Solvent Volatile organic solvents (e.g., CH₂Cl₂, Toluene)Water, ionic liquids, or solvent-free conditions frontiersin.orgReduced toxicity and environmental impact, potential for enhanced reactivity.
Process Batch synthesisContinuous-flow synthesis chemrxiv.orgImproved safety, scalability, efficiency, and process control.
Catalysis Stoichiometric reagentsHeterogeneous or recyclable catalysts unl.ptReduced waste, catalyst can be recovered and reused.

Reactivity and Mechanistic Investigations of 1,4 Difluorophthalazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, proceeding through a stepwise addition-elimination mechanism. openstax.org This pathway is particularly favored in substrates where strong electron-withdrawing groups are positioned ortho or para to a good leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org In 1,4-difluorophthalazine, the two nitrogen atoms of the pyridazine (B1198779) ring act as powerful electron-withdrawing groups, significantly activating the C1 and C4 positions towards nucleophilic attack. The fluoride (B91410) substituents are excellent leaving groups for SNAr reactions, often exhibiting higher reactivity than other halogens. masterorganicchemistry.com Consequently, this compound is anticipated to be a highly reactive substrate for SNAr reactions.

Amine-Mediated Substitutions

The reaction of this compound with amine nucleophiles is a mechanistically favored process. Primary and secondary amines are expected to readily displace one or both fluorine atoms to yield the corresponding amino-substituted phthalazines. The reaction proceeds via the nucleophilic attack of the amine onto the electron-deficient carbon at C1 or C4. This initial step forms a resonance-stabilized anionic intermediate (a Meisenheimer complex), which subsequently collapses by expelling a fluoride ion to restore aromaticity. libretexts.org Depending on the reaction conditions and the stoichiometry of the amine used, either mono- or di-substitution can be achieved, providing a direct route to 1-amino-4-fluorophthalazines or 1,4-diaminophthalazines. While this reactivity is well-established for a wide range of activated fluoroarenes, specific documented examples detailing the reaction of this compound with amines remain a subject for further investigation. nih.gov

Oxygen- and Sulfur-Based Nucleophile Reactivity

Similar to amines, strong oxygen and sulfur nucleophiles are predicted to react efficiently with this compound. Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide) or hydroxide, can displace the fluoride ions to form alkoxy- or hydroxy-phthalazine derivatives. libretexts.org Sulfur-based nucleophiles, such as thiolates (e.g., sodium thiophenoxide), are also highly effective. libretexts.org In general, sulfur nucleophiles are more potent than their oxygen counterparts in SNAr reactions due to their greater polarizability and nucleophilicity. libretexts.org The reaction of this compound with one equivalent of a thiol would yield a 1-fluoro-4-(arylthio)phthalazine, while excess nucleophile would lead to the 1,4-bis(arylthio)phthalazine. These reactions provide a valuable method for introducing oxygen and sulfur functionalities into the phthalazine (B143731) core.

Carbanion and Organometallic Nucleophile Reactions

The substitution of fluoride in this compound by carbon-based nucleophiles, such as carbanions or organometallic reagents, represents a powerful tool for forming carbon-carbon bonds. Soft carbanions, like those derived from malonic esters or other β-dicarbonyl compounds, are expected to undergo SNAr reactions under appropriate basic conditions. siue.edu

The reactivity with organometallic reagents is more nuanced and depends heavily on the nature of the metal. "Hard" organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents may lead to complex reaction mixtures due to potential addition at the C=N double bonds of the phthalazine ring. youtube.com In contrast, "softer" organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), are known to favor 1,4-addition to α,β-unsaturated systems and can also be effective in SNAr reactions with aryl halides, suggesting they would be more suitable for achieving selective C-C bond formation at the C1 and C4 positions of this compound. libretexts.org

Pericyclic Reactions

Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of intermediates. nih.gov The electron-deficient diazine ring of this compound makes it an excellent component in certain types of pericyclic reactions, where it can act as the electron-poor partner.

Inverse Electron-Demand Diels-Alder Reactions with Dienophiles

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile, the opposite of the classical Diels-Alder reaction. wikipedia.org Electron-deficient heterocycles like phthalazines are superb dienes for this transformation. sigmaaldrich.com this compound, being particularly electron-poor, has been shown to undergo a domino IEDDA/thermal ring expansion sequence. acs.org

In a reported study, the reaction of this compound with an electron-rich dienophile, Boc-protected 2-azetine, was facilitated by a bidentate Lewis acid (BDLA) catalyst. acs.org The initial IEDDA reaction formed a transient cycloadduct, which was not isolated but underwent a subsequent electrocyclic ring expansion. This domino sequence ultimately furnished a functionalized benzannulated azocine (B12641756), an eight-membered nitrogen heterocycle, in good yield. acs.org The reaction highlights the utility of this compound as a reactive building block for constructing complex heterocyclic scaffolds.

Table 1: Lewis Acid-Catalyzed Domino IEDDA/Ring Expansion of this compound acs.org
Phthalazine SubstrateDienophileCatalyst (mol %)SolventTemperature (°C)ProductYield (%)
This compoundBoc-protected 2-azetineBDLA (5.0)1,4-Dioxane70Benzannulated Azocine73

1,3-Dipolar Cycloadditions

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org In these reactions, the electron-deficient this compound can serve as the dipolarophile. The C=N double bonds within the phthalazine ring are polarized and susceptible to attack by electron-rich 1,3-dipoles such as azides, nitrile oxides, or nitrones. mdpi.comyoutube.com Such a reaction would be expected to proceed in a concerted fashion, leading to the formation of novel polycyclic heterocyclic systems where a five-membered ring is fused to the phthalazine core. This potential reactivity represents a promising but less explored avenue for the functionalization of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The presence of carbon-fluorine (C-F) bonds in this compound presents both a challenge and an opportunity for metal-catalyzed cross-coupling reactions. The high bond dissociation energy of C-F bonds makes their activation more difficult compared to other carbon-halogen bonds. mdpi.com However, successful couplings of fluoroarenes using palladium and nickel catalysts suggest that this compound could serve as a valuable substrate for late-stage functionalization. mdpi.comnih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org While specific examples employing this compound are not extensively documented in the reviewed literature, the reactivity of other aryl fluorides provides a basis for predicting its behavior. The activation of C-F bonds in these reactions typically requires specialized catalyst systems, often involving electron-rich, sterically hindered phosphine (B1218219) ligands that facilitate the oxidative addition of the C-F bond to the Pd(0) center. libretexts.orgnrochemistry.com The reactivity order in dihaloarenes is generally I > Br > Cl > F, which allows for selective couplings if different halogens are present. mdpi.com For a molecule like this compound, forcing conditions or highly active catalyst systems would likely be necessary to achieve successful coupling.

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a powerful alternative for the activation of inert C-F bonds, often succeeding where palladium systems are less effective. mdpi.comnih.gov Nickel(0) complexes, particularly those supported by N-heterocyclic carbene (NHC) ligands, can react with polyfluorinated arenes to yield nickel fluoroaryl fluoride complexes, initiating catalytic cycles for cross-coupling. rsc.orgsemanticscholar.org Mechanistic studies on the insertion of nickel into the C-F bond of hexafluorobenzene (B1203771) have pointed towards concerted, NHC-assisted, or radical pathways, depending on the specific ligands used. rsc.org While direct nickel-catalyzed transformations of this compound are yet to be widely reported, the successful coupling of other fluoroaromatics with organoboron reagents and amines suggests its potential as a substrate in nickel catalysis. mdpi.comdeepdyve.com

Chemo- and Regioselectivity in Cross-Coupling

Chemo- and regioselectivity are critical considerations in the functionalization of polyhalogenated aromatic compounds. mdpi.comnih.gov In this compound, the two fluorine atoms at positions 1 and 4 are chemically equivalent due to the molecule's symmetry. Therefore, the initial monocoupling reaction does not present a regioselectivity challenge.

However, if this compound were to be involved in a reaction with a substrate containing multiple reactive sites, or if a second, different coupling partner were introduced after the first substitution, selectivity would become paramount. In such cases, selectivity is often governed by a combination of factors:

Inherent Reactivity: The intrinsic reactivity of different leaving groups (e.g., F vs. Cl, Br, I, or OTf) can be exploited for chemoselective coupling. wikipedia.orgmdpi.com

Ligand Control: The choice of ligand can dramatically influence the site of reaction, sometimes reversing the inherent reactivity pattern of the substrate. mdpi.comnih.gov Sterically demanding ligands can direct the catalyst to the less hindered position.

Electronic Effects: The electronic properties of substituents on the phthalazine ring or the coupling partner can influence the rate of oxidative addition and thus the regiochemical outcome.

For a monosubstituted derivative of this compound, the electronic influence of the newly introduced group would dictate the preferred site for a subsequent coupling at the remaining C-F bond.

Radical Reactions and Radical Cascade Processes

The phthalazine core is amenable to transformations involving radical intermediates, particularly through photochemical methods. oup.comresearchgate.net These reactions offer pathways to complex molecular structures under mild conditions.

Photochemical irradiation of the parent compound, phthalazine, in 2-propanol leads to its photoreduction, forming a 1,2-dihydro-1-phthalazinyl radical. oup.com This radical intermediate can then follow two distinct pathways depending on the excited state from which it is formed. From the singlet excited state (S1), the radical undergoes further hydrogen abstraction within the solvent cage to yield 1,2-dihydrophthalazine. Conversely, the radical generated from the triplet excited state (T1) tends to escape the solvent cage and dimerize, forming 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. oup.comoup.com It is plausible that this compound would exhibit similar photochemical reactivity.

Furthermore, visible-light photoredox catalysis has been utilized to construct the phthalazine skeleton itself through radical cascade reactions. researchgate.netacs.org In one notable example, ortho-alkynylsulfonohydrazones are converted into a variety of substituted phthalazines. The mechanism involves the generation of a nitrogen-centered hydrazonyl radical via oxidation by an excited ruthenium photocatalyst. acs.org This radical then undergoes a 6-exo-dig cyclization onto the alkyne, creating a vinylic radical. This is followed by a radical Smiles rearrangement, which ultimately leads to the phthalazine product after reduction and protonation steps. acs.org Another metal-free approach uses light to induce the formation of photoenols from o-methyl benzophenones, which then participate in a domino Diels-Alder/aromatization sequence to yield 1-aryl-phthalazines. scispace.com These examples highlight the utility of radical processes in the synthesis and potential functionalization of phthalazine-based structures.

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of the C-F bonds in this compound is significantly influenced by the presence of acids or bases. These catalysts can facilitate nucleophilic substitution reactions, which are fundamental to the functionalization of this heterocycle.

While specific acid-catalyzed transformations of this compound are not widely documented, related dihalophthalazines have been studied extensively under basic conditions. A key example is the base-catalyzed methoxydechlorination of 1-chloro-4-substituted phthalazines. acs.org This reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide (B1231860) ion attacks the electron-deficient carbon bearing the chlorine atom. The reaction is first-order in both the phthalazine substrate and the methoxide nucleophile. acs.org The electron-withdrawing nature of the diazine system facilitates this nucleophilic attack. The table below summarizes the kinetic data for this transformation with various substituents on the phthalazine ring, demonstrating the electronic influence on the reaction rate.

Table 1: Rate Constants for the Methoxydechlorination of 1-Chloro-4-Substituted Phthalazines at 55°C. acs.org
Substituent at C-4Rate Constant (k₂ × 10⁴, L·mol⁻¹·s⁻¹)
-OCH₃1.58
-CH₃2.96
-H15.8
-Cl187
-SO₂CH₃42,000

Given that fluorine is a more electronegative but poorer leaving group than chlorine, the base-catalyzed substitution on this compound would be expected to require more forcing conditions but would follow a similar SNAr pathway.

Mechanistic Elucidation through Advanced Kinetic and Isotopic Studies

Detailed mechanistic studies provide crucial insights into the reaction pathways of phthalazine derivatives. Kinetic analyses, including the determination of activation parameters and the application of isotope effects, are powerful tools for this purpose. rsc.orgnih.gov

The base-catalyzed methoxydechlorination of 1-chloro-4-substituted phthalazines has been subjected to a thorough kinetic investigation. acs.org The study revealed large negative entropies of activation, which are characteristic of bimolecular reactions that proceed through a highly ordered transition state, consistent with the proposed SNAr mechanism. The activation parameters for several derivatives are presented below.

Table 2: Activation Parameters for the Methoxydechlorination of 1-Chloro-4-Substituted Phthalazines. acs.org
Substituent at C-4Enthalpy of Activation (ΔH‡, kcal·mol⁻¹)Entropy of Activation (ΔS‡, cal·mol⁻¹·K⁻¹)
-OCH₃21.8-12.8
-CH₃21.0-14.0
-H19.6-14.8
-Cl16.8-16.7

These data illustrate how electron-withdrawing substituents lower the enthalpy of activation by stabilizing the negatively charged transition state. acs.org

Kinetic studies have also been applied to understand ligand exchange dynamics in organometallic complexes containing phthalazine. For instance, the exchange of phthalazine ligands on iridium complexes has been analyzed using 2D EXSY NMR spectroscopy to determine the rates of exchange and elucidate the stability of the metal-ligand bond. rsc.org Such studies are fundamental to understanding and optimizing catalytic reactions where the heterocycle acts as a ligand. While kinetic isotope effect (KIE) studies have not been specifically reported for this compound, this technique remains a potent method for probing transition state structures and identifying rate-determining steps in its future mechanistic investigations. nih.gov

Reaction Pathway Mapping

The primary reaction pathway identified for this compound is a domino inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.org This pathway involves the reaction of the electron-poor this compound, acting as the diene, with an electron-rich dienophile. The reaction is typically catalyzed by a bidentate Lewis acid, which activates the phthalazine towards the cycloaddition.

A key transformation involves the reaction of this compound with enamines, generated in situ from an aldehyde and a secondary amine. This process, followed by a photoinduced ring-opening and subsequent reduction, provides a formal method for inserting an o-xylene (B151617) moiety into an enamine double bond, leading to the synthesis of phenethylamines. acs.org The proposed mechanism for this domino reaction is initiated by the IEDDA reaction between the Lewis acid-activated this compound and the enamine. This cycloaddition is followed by the loss of dinitrogen to form a highly reactive intermediate. acs.org

Another mapped pathway involves the reaction of this compound with strained dienophiles, such as Boc-protected 2-azetine. This reaction also proceeds via a Lewis acid-catalyzed IEDDA mechanism. The initial cycloadduct undergoes a subsequent thermal electrocyclic ring expansion to furnish arene-annulated eight-membered nitrogen heterocycles known as azocines. acs.org The requirement of a bidentate Lewis acid catalyst (BDLA) is crucial for this transformation to proceed, as no reaction is observed in its absence. acs.org

Table 1: Lewis Acid-Catalyzed IEDDA Reaction of this compound (1b) with Azetine (3) acs.org

Entry Catalyst Temperature (°C) Yield of Azocine 5b (%)
1 None 70 0

The reaction scope has been explored with various substituted phthalazines, demonstrating that electron-poor derivatives like this compound are highly reactive. acs.org

Identification and Characterization of Reactive Intermediates

The central reactive intermediate in the IEDDA reactions of this compound is a substituted o-quinodimethane (o-QDM). acs.org These intermediates are highly reactive and typically transient, making their isolation and direct characterization challenging. nih.gov Their existence is primarily inferred from the structure of the final products and supported by computational studies.

In the domino reaction leading to phenethylamines, the IEDDA reaction between this compound and an enamine generates an initial cycloadduct. This adduct is proposed to lose a molecule of nitrogen to form the key o-quinodimethane derivative. acs.org This intermediate is not observed directly but is trapped in a subsequent photoinduced 10π conrotatory ring-opening reaction to generate an enamine-substituted o-styrene, which is then reduced. acs.org Time-dependent density functional theory (TDDFT) computations have been used to support the proposed photochemical step by analyzing the electronic absorption properties of the presumed o-quinodimethane intermediate. acs.org

Similarly, in the synthesis of azocines, the reaction of this compound with 2-azetine is proposed to form an o-QDM intermediate (4) after the initial cycloaddition and loss of N₂. acs.org This intermediate then undergoes a thermal 10π disrotatory electrocyclic ring expansion to yield the final azocine product. The formation of byproducts, resulting from a follow-up Diels-Alder reaction of the o-QDM intermediate with another equivalent of the dienophile, further supports the presence of this transient species. acs.org While direct spectroscopic evidence for this specific o-QDM is not provided, its formation is a well-established mechanistic feature of IEDDA reactions involving phthalazines. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
o-Quinodimethane (o-QDM)
Phenethylamine
Boc-protected 2-azetine
Azocine
Bidentate Lewis Acid (BDLA)
o-Xylene
Enamine
Dinitrogen

Structure Activity and Structure Property Relationships of 1,4 Difluorophthalazine Derivatives

Conformational Analysis and Molecular Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The 1,4-difluorophthalazine core, being a fused aromatic heterocyclic system, is largely planar and rigid. The primary source of conformational flexibility in its derivatives would arise from substituents at other positions on the phthalazine (B143731) ring.

The phthalazine nucleus itself, a bicyclic aromatic system, has limited conformational freedom. The key considerations for its derivatives revolve around the rotation of appended functional groups. For instance, if a flexible chain were attached to the phthalazine core, its preferred orientation would be influenced by the steric and electronic nature of the fluorine atoms. Computational methods, such as calculating the potential energy surface (PES) by systematically rotating dihedral angles, are employed to identify the most stable low-energy conformations. auremn.org.br For the parent this compound, the molecule is expected to be planar, with the main conformational aspect being its interaction with its environment (e.g., solvent molecules or a receptor binding site).

Electronic Effects of Fluorine on the Phthalazine Core

The introduction of fluorine atoms onto an aromatic or heteroaromatic ring profoundly alters its electronic properties. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds, known as the inductive effect (-I). u-tokyo.ac.jp

In this compound, the two fluorine atoms significantly reduce the electron density of the entire phthalazine ring system. This has several important consequences:

Basicity: The electron density on the nitrogen atoms (N2 and N3) is substantially decreased. This makes the nitrogen atoms less basic compared to the parent phthalazine molecule, affecting their ability to be protonated or to act as hydrogen bond acceptors.

Aromatic Interactions: The electron-deficient nature of the fluorinated ring can alter its participation in π-stacking interactions with other aromatic systems, a common interaction in ligand-receptor binding.

Reactivity: The electron-poor ring is more susceptible to nucleophilic aromatic substitution reactions, while being deactivated towards electrophilic substitution.

The powerful electron-withdrawing nature of fluorine can be leveraged to modulate the pKa of nearby functional groups, which can be critical for optimizing a drug candidate's pharmacokinetic profile. u-tokyo.ac.jp

Table 1: Comparison of Electronic and Steric Properties

PropertyHydrogen (H)Fluorine (F)Impact on Phthalazine Core
van der Waals Radius (Å)1.201.47Moderate increase in steric bulk.
Electronegativity (Pauling Scale)2.203.98Strong inductive electron withdrawal (-I effect).
Hydrogen BondingDonor/NeutralWeak AcceptorCan participate in weak H-bonds and other polar interactions.

Steric Parameters and Their Influence on Molecular Interactions

Steric parameters quantify the size and shape of a substituent and are crucial for understanding how a molecule fits into a confined space, such as the active site of an enzyme. While fluorine is the smallest of the halogens, it is significantly larger than a hydrogen atom.

In the context of this compound derivatives, the steric bulk of the fluorine atoms can:

Influence Binding Pose: Dictate the preferred orientation (pose) of the molecule within a receptor's binding pocket.

Create Favorable or Unfavorable Contacts: The size of the fluorine atoms may either enable optimal contact with a hydrophobic pocket or cause a steric clash that prevents binding.

Direct Substituent Conformation: As noted in conformational analysis, a fluorine atom can sterically direct the orientation of adjacent, flexible substituents. nih.gov

Quantitative studies on other molecular scaffolds have shown that steric parameters, such as substituent volume and width, can be directly correlated with biological activity. For example, in a series of methcathinone (B1676376) analogues, the potency at dopamine (B1211576) and serotonin (B10506) transporters was negatively correlated with the volume and width of substituents at the 4-position. nih.gov A similar approach could be applied to a series of this compound derivatives to understand how the steric profile influences target engagement.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). imist.maresearchgate.net These models are built on the principle that the activity of a substance is a function of its molecular structure and properties. imist.ma

For a series of this compound derivatives, a QSAR/QSPR study would typically involve the following steps:

Data Set Compilation: Synthesizing a series of derivatives and measuring their biological activity (e.g., IC₅₀ values for enzyme inhibition) or a specific property. nih.govresearchgate.net

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others.

Model Building: Using statistical methods (like multiple linear regression or machine learning algorithms) to build a model that correlates a subset of the calculated descriptors with the observed activity or property. scribd.com

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

For this compound derivatives, key descriptors would include those capturing the electronic influence of the fluorine atoms (e.g., Hammett constants, calculated electrostatic potential) and their steric contributions. nih.govnih.gov

Table 2: Potential Descriptors for QSAR/QSPR Modeling of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplesInformation Encoded
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesElectron distribution, polarizability, reactivity
StericMolecular volume, van der Waals surface area, Taft steric parameter (Es)Size and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity

Ligand-Receptor Interaction Profiling

Understanding how a ligand binds to its receptor at an atomic level is key to rational drug design. The this compound scaffold can participate in several types of non-covalent interactions within a protein binding site.

Hydrogen Bonding: While the electron-withdrawing fluorine atoms reduce the basicity of the phthalazine nitrogens, they may still act as weak hydrogen bond acceptors. More importantly, the fluorine atoms themselves are known to be poor hydrogen bond acceptors but can engage in favorable orthogonal multipolar interactions with backbone carbonyls in a protein.

Hydrophobic and van der Waals Interactions: The planar aromatic surface of the phthalazine ring can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in a binding pocket.

π-Interactions: The electron-deficient character of the fluorinated ring system makes it a candidate for "polarized" or "electron-deficient" π-stacking interactions with electron-rich aromatic residues like tryptophan or tyrosine. It can also participate in cation-π interactions with positively charged residues.

Recent studies highlight the importance of specific ligand-receptor interactions in determining functional outcomes, such as biased agonism at G-protein coupled receptors (GPCRs). nih.govmdpi.com For example, interactions with specific residues can stabilize a receptor conformation that preferentially activates one signaling pathway over another. nih.gov Profiling the interactions of this compound derivatives through techniques like X-ray crystallography or computational docking can reveal the key contacts responsible for their biological effects and guide the design of more potent and selective molecules. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, which solve the electronic Schrödinger equation, are fundamental to predicting the behavior of molecules. wikipedia.org These calculations can be broadly categorized into ab initio methods, which are derived from first principles without empirical parameters, and Density Functional Theory (DFT), which models electron correlation through a functional of the electron density. wikipedia.orgarxiv.org

Ab initio and DFT methods are workhorses in computational chemistry for determining the electronic structure of molecules. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, ωB97XD) are used to optimize molecular geometries and calculate electronic properties. acs.orgnih.gov For phthalazine and its derivatives, these calculations reveal how substituents and their positions influence the electronic landscape of the molecule.

For this compound, the introduction of two highly electronegative fluorine atoms at the 1 and 4 positions is expected to significantly alter the electron distribution compared to the parent phthalazine molecule. DFT calculations would predict a notable polarization of the C-F bonds and a modification of the aromatic system's electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic behavior and reactivity. The fluorine atoms are anticipated to lower the energy of both the HOMO and LUMO, affecting the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p)) (Note: This table is a representation of typical data obtained from DFT calculations and is based on general principles and data for analogous fluorinated heterocycles, as direct published values for this compound are not available.)

PropertyPredicted ValueDescription
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicates electronic stability and is related to the energy of the lowest-lying electronic transitions.
Dipole Moment~3.5 DA measure of the overall polarity of the molecule.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. dtic.mil DFT methods, in particular, have proven effective for predicting NMR, IR, and UV-Vis spectra. nih.govmdpi.com

For this compound, predicting the ¹⁹F NMR chemical shifts is particularly important. DFT calculations, often combined with scaling factors derived from a set of known compounds, can provide reliable predictions of these shifts, helping to assign signals in experimental spectra. nih.govresearchgate.netrsc.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to assist in full structural elucidation. acs.org

Vibrational frequencies from IR and Raman spectroscopy can also be computed. These calculations help in assigning experimental bands to specific molecular vibrations, such as C-F stretching, C-N stretching, and aromatic ring modes.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table illustrates the type of spectroscopic data predicted by computational methods. The values are hypothetical, based on studies of similar fluorinated aromatic compounds.)

Spectroscopy TypeParameterPredicted Value / Range
¹⁹F NMRChemical Shift (δ)-140 to -160 ppm (relative to CFCl₃)
¹³C NMRChemical Shift (δ) of C-F150 to 165 ppm
IRC-F Stretch (ν)1100 - 1250 cm⁻¹
UV-Visλ_max (n→π*)~340 nm

DFT is a powerful tool for investigating reaction mechanisms by locating and calculating the energies of transition states and intermediates. nih.gov This allows for the determination of activation energies (reaction barriers), which are crucial for understanding reaction kinetics and selectivity.

Phthalazines are known to participate in various reactions, including inverse-electron-demand Diels-Alder (IEDDA) reactions. longdom.orgwikipedia.org For this compound, the electron-withdrawing fluorine atoms would make it a more electron-deficient diene system, potentially enhancing its reactivity in IEDDA reactions with electron-rich dienophiles. numberanalytics.comoregonstate.edu Computational studies can model the concerted transition state of this cycloaddition, providing insights into the reaction's feasibility, regioselectivity, and stereoselectivity. oregonstate.eduscielo.br The calculated energy barrier for the IEDDA reaction would provide a quantitative measure of its reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. stanford.edulehigh.edu This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding their dynamic behavior in different environments. nih.gov

Theoretical Studies of Photophysical Properties

The interaction of molecules with light, leading to absorption and emission, is described by their photophysical properties. Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying these phenomena by calculating the properties of electronic excited states. rsc.orgresearchgate.netrsc.org

TD-DFT is the most common method for calculating the vertical excitation energies of molecules, which correspond to the absorption maxima (λ_max) in UV-Vis spectra. arxiv.orgfaccts.de For phthalazine and its derivatives, the lowest energy electronic transitions are typically of n→π* character, involving the promotion of an electron from a non-bonding orbital on a nitrogen atom to an anti-bonding π* orbital of the aromatic system. aip.orgresearchgate.net

In this compound, the fluorine substituents are expected to influence the energies of these excited states. Ab initio calculations on the related 6,7-difluorophthalazine have shown that fluorine substitution can significantly affect the dipole moment upon excitation from the ground state (S₀) to the first excited singlet state (S₁). aip.orgresearchgate.netnih.gov Similar calculations for this compound would elucidate the nature of its low-lying excited states, their energies, oscillator strengths (which relate to absorption intensity), and the character of the electronic transitions involved. This information is crucial for designing molecules with specific optical properties, for applications such as fluorescent probes or photo-optical switches. nih.gov

Table 3: Representative TD-DFT Output for Lowest Energy Transitions of this compound (Note: This table is a hypothetical representation of TD-DFT results, based on known properties of phthalazines and fluorinated aromatics.)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Character
S₁3.653400.002HOMO -> LUMOn→π
S₂4.202950.150HOMO-1 -> LUMOπ→π
S₃4.552720.110HOMO -> LUMO+1π→π*

Electric Dipole Moment Changes Upon Photoexcitation

The electric dipole moment, a measure of the separation of positive and negative charges within a molecule, is a fundamental electronic property. wikipedia.org Changes in the magnitude and direction of the dipole moment upon photoexcitation are critical for applications in photonics and molecular electronics. aip.org

Computational studies, specifically ab initio calculations at the level of CASPT2 with Dunning's correlation-consistent basis sets, have been employed to investigate the electric dipole moment of difluorophthalazine isomers in their ground state (S₀) and first excited singlet state (S₁). aip.org These studies have revealed that certain isomers are promising candidates for materials that exhibit a significant change in the direction of their electric dipole moment upon the S₀ → S₁ transition. aip.org

One such study focused on 6,7-difluorophthalazine, revealing it to be a strong candidate for exhibiting a large and clear change in the direction of its electric dipole moment upon photoexcitation. aip.orgresearchgate.net The calculations showed that for the S₀ → S₁ transition, which is an n → π* transition, there is a significant alteration in the dipole moment. aip.orgresearchgate.net

Table 1: Calculated Electric Dipole Moment (μ) for 6,7-Difluorophthalazine

Electronic StateDipole Moment (Debye)
Ground State (S₀)-1.7 to -1.6
First Excited State (S₁)Significant change in direction

Source: Mori et al., 2009. aip.org Note: The negative sign for the ground state dipole moment indicates its direction relative to the molecular axis as defined in the study. The study emphasizes the change in direction for the S₁ state rather than providing a single numerical value.

This predicted change in the dipole moment's direction upon photoexcitation suggests that molecules like 6,7-difluorophthalazine could be manipulated by external electric fields, allowing for control over molecular orientation. aip.org This property is the basis for potential applications in photofunctional materials, such as optical memory switches. aip.org

Rational Design Principles Derived from Computational Insights

Computational studies on phthalazine derivatives, including 6,7-difluorophthalazine, have provided key principles for the rational design of molecules with specific photophysical properties. The primary insight is that strategic substitution on the phthalazine core can be used to tune the electric dipole moment in the ground and excited states. aip.org

The investigation of various substituted pyrimidines, quinoxalines, and phthalazines has shown that the introduction of fluorine atoms at specific positions is an effective strategy to induce the desired change in the electric dipole moment upon photoexcitation. aip.org For phthalazine, substitution at the 6 and 7 positions with fluorine atoms was found to be particularly effective. aip.orgresearchgate.net

These computational findings lead to the following rational design principles:

Targeting n → π Transitions:* The significant change in dipole moment is associated with the n → π* electronic transition from the non-bonding orbital of a nitrogen atom to an anti-bonding π* orbital. aip.orgresearchgate.net Molecules should be designed to favor this type of transition as the lowest energy singlet excitation.

Strategic Halogenation: The introduction of electron-withdrawing groups, such as fluorine, at specific positions can modulate the electron distribution in both the ground and excited states. In the case of 6,7-difluorophthalazine, this substitution pattern leads to a ground state dipole moment that can be effectively reversed upon photoexcitation. aip.org

These principles, derived from theoretical calculations, provide a roadmap for medicinal chemists and materials scientists to design and synthesize novel phthalazine-based compounds with tailored photophysical properties for specific technological applications. aip.org The computational screening of candidate molecules, as demonstrated in the study of difluorophthalazines, is a crucial first step in this design process, saving significant time and resources compared to a purely experimental approach. aip.org

Conclusion

1,4-Difluorophthalazine stands out as a highly versatile and reactive building block in the field of fluorinated heterocyclic chemistry. Its facile synthesis and, more importantly, its high susceptibility to nucleophilic aromatic substitution, provide a powerful platform for the creation of a vast array of functionalized phthalazine (B143731) derivatives. The unique electronic properties conferred by the fluorine atoms have positioned this compound and its derivatives as promising candidates in medicinal chemistry, materials science, and agrochemical research. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the full potential of this compound in these advanced scientific fields is yet to be fully realized.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 1,4-difluorophthalazine. Through various NMR experiments, it is possible to map out the complete proton, carbon, and fluorine framework of the molecule.

Fluorine-19 NMR for Elucidation of Fluorine Environments

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and high receptivity. In this compound, the two fluorine atoms at positions C1 and C4 are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single resonance (a singlet) in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic environment of the C-F bonds, which is significantly influenced by the electron-deficient nature of the phthalazine (B143731) ring system.

Table 1: Illustrative ¹⁹F NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Multiplicity Coupling
¹⁹F -75 to -95 Singlet N/A

Note: The precise chemical shift is dependent on the solvent used and the referencing standard.

Multidimensional NMR for Complex Structure Determination

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential.

¹H NMR: The proton spectrum would show complex multiplets in the aromatic region, corresponding to the four protons on the benzene (B151609) ring fragment.

¹³C NMR: The carbon spectrum would display six distinct signals: four for the protonated carbons and two for the quaternary carbons (C4a, C8a). The carbons directly bonded to fluorine (C1, C4) would exhibit large carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their identification.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, definitively linking the ¹H and ¹³C assignments for the CH groups.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Key HMBC Correlations
H5/H8 ¹H ~8.1-8.3 Multiplet C4, C6/C7, C8a
H6/H7 ¹H ~7.9-8.1 Multiplet C5/C8, C4a
C1/C4 ¹³C ~155-160 Doublet (¹JCF) H5/H8
C5/C8 ¹³C ~128-130 Singlet H6/H7
C6/C7 ¹³C ~135-137 Singlet H5/H8

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR is a technique used to study dynamic molecular processes, such as conformational exchange or restricted rotation, by observing changes in the NMR spectrum at different temperatures. For a rigid, planar aromatic molecule like this compound, no significant intramolecular dynamic processes are expected to occur within a typical temperature range. Therefore, VT-NMR would likely show little to no change in the spectral features and is generally not a primary characterization method for this specific compound unless it is part of a larger assembly where its motion might be restricted.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS provides an unambiguous determination of the molecular formula. This technique easily distinguishes the target compound from other molecules that may have the same nominal mass.

The theoretical exact mass for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N). A match between the experimentally measured mass and the calculated mass confirms the formula C₈H₄F₂N₂.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Ion Calculated Exact Mass (m/z) Typical Ionization Technique
C₈H₄F₂N₂ [M+H]⁺ 167.0419 Electrospray Ionization (ESI)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of the functional groups and skeletal structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Strong, characteristic absorption bands arising from the C-F stretching vibrations are expected. The spectrum also contains key information about the aromatic system, including C-H and C=C/C=N stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrations of non-polar bonds and symmetric vibrations. It serves as a complementary technique to IR, often revealing vibrations that are weak or absent in the IR spectrum. The symmetric breathing modes of the aromatic rings are typically strong in the Raman spectrum.

Table 4: Key Diagnostic Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Technique Intensity
Aromatic C-H Stretch 3050 - 3150 IR, Raman Medium-Weak
Aromatic C=C/C=N Stretch 1400 - 1650 IR, Raman Medium-Strong
C-F Stretch 1100 - 1350 IR Strong
Aromatic Ring Breathing 990 - 1050 Raman Strong

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy examines the transitions between electronic energy levels within the molecule upon absorption or emission of light, providing insight into its photophysical properties.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are inherent to the conjugated phthalazine chromophore. The presence of two electron-withdrawing fluorine atoms can cause a hypsochromic (blue) shift of these absorption bands compared to the parent phthalazine molecule, as they lower the energy of the molecular orbitals.

Emission (Fluorescence) Spectroscopy: Upon excitation with light of an appropriate wavelength (selected from the absorption spectrum), the molecule may relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum provides information on the energy of the excited state. Key parameters such as the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime (the duration the molecule stays in the excited state) are critical for understanding its potential applications in areas like sensing or as a building block for functional materials.

Table 5: Illustrative Photophysical Data for this compound

Parameter Typical Measurement Technique Information Gained
Absorption Maxima (λ_abs) ~280-330 nm UV-Vis Spectroscopy Energy of electronic transitions
Molar Absorptivity (ε) 1,000 - 10,000 M⁻¹cm⁻¹ UV-Vis Spectroscopy Probability of light absorption
Emission Maximum (λ_em) ~350-450 nm Fluorescence Spectroscopy Energy of the excited state
Fluorescence Quantum Yield (Φ_f) 0.01 - 0.5 Steady-State Fluorometry Efficiency of the emission process

X-ray Crystallography for Solid-State Structural Elucidation

A definitive determination of the three-dimensional atomic arrangement of this compound in the solid state would be achieved through single-crystal X-ray diffraction (SCXRD). carleton.edu This powerful analytical technique provides precise information regarding the molecule's conformation, bond lengths, bond angles, and the intermolecular interactions that dictate its crystal packing. carleton.eduub.edu To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature.

The process of SCXRD involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. carleton.edu The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. ub.edu By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms are resolved. ub.edurigaku.com

For this compound, X-ray analysis would provide critical data, including:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry, which determines the packing arrangement of the molecules. ub.edu

Molecular Geometry: Precise intramolecular bond lengths (e.g., C-F, C-N, N-N, C-C) and bond angles, confirming the planarity or any distortion of the phthalazine ring system.

The structural data obtained would be indispensable for structure-activity relationship (SAR) studies and for understanding the material's physical properties.

Table 1: Illustrative Crystallographic Data Table for this compound. This table represents the type of information that would be obtained from a single-crystal X-ray diffraction analysis. The values are hypothetical.

ParameterValue
Chemical FormulaC₈H₄F₂N₂
Formula Weight166.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules/unit cell)4
Density (calculated, g/cm³)Value
R-factor (%)Value

Electrochemical Analysis and Redox Behavior

The study of the redox properties of this compound is crucial for applications where electron transfer processes are important, such as in materials science or medicinal chemistry. dtu.dk Cyclic voltammetry (CV) is the foremost technique used for rapidly assessing the redox behavior of a molecule, providing information on oxidation and reduction potentials and the stability of the resulting species. jh.eduunt.edu Specific experimental data on the electrochemical analysis of this compound is not currently available in the reviewed literature.

In a CV experiment, a voltage is scanned linearly between two limits in a solution containing the analyte and a supporting electrolyte. asdlib.org The resulting current is plotted against the applied potential, generating a voltammogram. asdlib.org For an electroactive species, this plot shows peaks corresponding to its reduction and/or oxidation.

An electrochemical investigation of this compound would be expected to reveal:

Reduction and Oxidation Potentials: The phthalazine core, being an electron-deficient aromatic system, is expected to be reducible. The presence of two strongly electron-withdrawing fluorine atoms should make the molecule more susceptible to reduction compared to the unsubstituted phthalazine. This would manifest as a reduction peak at a less negative (or more positive) potential.

Reversibility of Redox Events: The shape of the CV curve and the separation between the reduction peak (cathodic) and oxidation peak (anodic) can indicate whether the electron transfer is chemically reversible. A reversible process implies that the species generated after electron transfer is stable on the timescale of the experiment. jh.edu

Electron Transfer Kinetics: The rate of electron transfer between the electrode and the molecule can be assessed. nih.gov

Mechanism of Redox Reactions: CV can help diagnose chemical reactions that are coupled to the electron transfer process. jh.edu

The data would be vital for designing applications where the compound acts as an electron acceptor or for understanding its metabolic fate if it undergoes redox transformations in a biological system.

Table 2: Illustrative Electrochemical Data for this compound. This table shows the type of data that would be generated from a cyclic voltammetry experiment. The values are hypothetical.

ParameterSymbolValue
Cathodic Peak Potential (Reduction)E_pcValue (V)
Anodic Peak Potential (Oxidation)E_paValue (V)
Half-wave Potential (E_pc + E_pa)/2E₁/₂Value (V)
Peak Separation |E_pa - E_pc|ΔE_pValue (mV)
Ratio of Anodic to Cathodic Peak Currenti_pa/i_pcValue

Applications in Advanced Chemical Research

1,4-Difluorophthalazine as a Privileged Scaffold in Medicinal Chemistry

This compound is considered a privileged scaffold due to its combination of a rigid, planar geometry and unique electronic characteristics. The two fluorine atoms act as potent electron-withdrawing groups, influencing the reactivity of the heterocyclic ring. They can also participate in hydrogen bonding and other non-covalent interactions within protein binding sites, which is a crucial aspect of molecular recognition. These features allow the scaffold to serve as a foundational structure for creating libraries of compounds with diverse biological activities. Phthalazine (B143731) derivatives, in general, have garnered attention in scientific research for their potential applications in medicinal chemistry and materials science. evitachem.com

The process of discovering and developing new drugs is a complex endeavor that involves identifying a biological target, designing molecules to interact with it, and optimizing those molecules to have the desired therapeutic effects. gatech.edunih.gov this compound is employed in various drug design strategies due to its synthetic tractability and favorable physicochemical properties. The fluorine atoms provide a handle for synthetic modification through nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups. This enables the systematic exploration of the chemical space around the core scaffold to identify potent and selective modulators of biological targets. evitachem.com This iterative process of design, synthesis, and testing is central to modern drug discovery. drugdiscoverynews.com

Protein kinases are a major class of drug targets, playing critical roles in cellular signaling pathways that are often dysregulated in diseases like cancer. nih.govmdpi.com Kinase inhibitors are designed to bind to the ATP-binding site of these enzymes. mdpi.com The this compound scaffold is well-suited for this purpose. The nitrogen atoms in the phthalazine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP with the kinase hinge region. The fluorine substitutions can enhance binding affinity and modulate selectivity across the kinome. nih.govmdpi.com Type II kinase inhibitors, which bind to an inactive (DFG-out) conformation of the kinase, often occupy an additional hydrophobic pocket, and the phthalazine scaffold can be elaborated to access this space, potentially leading to greater selectivity. nih.gov

Table 1: Key Features of the this compound Scaffold for Kinase Inhibitor Design

FeatureRelevance in Kinase Inhibition
Heterocyclic Nitrogens Act as key hydrogen bond acceptors to interact with the kinase hinge region.
Fluorine Substituents Modulate electron density, improve metabolic stability, and can form specific interactions (e.g., with backbone amides) in the ATP binding pocket.
Rigid Planar Core Provides a stable, predictable orientation within the binding site, facilitating structure-based design.
Site for Derivatization The fluorine atoms can be displaced by nucleophiles, allowing for the attachment of various side chains to explore different regions of the kinase active site and achieve selectivity. evitachem.com

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for a significant portion of all marketed drugs. mdpi.comnih.gov These receptors are involved in almost every physiological process. Designing ligands for GPCRs often involves creating molecules that can fit into a specific binding pocket and stabilize a particular receptor conformation (active or inactive). The rigid nature of the this compound scaffold can be advantageous in positioning key interacting groups in the topographically complex binding sites of GPCRs. The fluorine atoms can enhance binding by interacting with specific residues and can improve the metabolic stability and brain penetration of the molecule, which is often desirable for GPCR targets in the central nervous system.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". openaccessjournals.comfrontiersin.org These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da) and bind to the target protein with low affinity, but do so efficiently. frontiersin.orgnih.gov Once a binding fragment is identified, it is grown or linked with other fragments to produce a high-affinity lead compound. frontiersin.org

This compound itself is an ideal candidate for inclusion in a fragment library. Its molecular weight and structural simplicity align with the principles of FBDD. The scaffold provides a well-defined 3D shape and specific interaction points (hydrogen bond acceptors) that can be detected by biophysical methods like X-ray crystallography or NMR spectroscopy. Researchers can use this fragment as a starting point, leveraging its structure to build more complex and potent molecules. exactelabs.com

Targeted covalent inhibitors (TCIs) are designed to form a permanent covalent bond with a specific amino acid residue (often a cysteine) in the target protein after an initial, reversible binding event. wikipedia.orgnih.gov This approach can lead to increased potency and a prolonged duration of action. researchgate.net The this compound scaffold can be utilized in TCI design in two primary ways. First, the fluorine atoms are susceptible to nucleophilic aromatic substitution. If a nucleophilic residue like a cysteine is appropriately positioned within the target's binding site, it could potentially attack the carbon-fluorine bond, displacing the fluoride (B91410) ion and forming a covalent adduct. Second, the scaffold can be used as a carrier to position a separate reactive group, known as a "warhead" (e.g., an acrylamide), in close proximity to the target nucleophile to facilitate the covalent reaction. nih.gov The design of such inhibitors requires a careful balance of the scaffold's binding affinity and the warhead's reactivity to ensure target specificity. wikipedia.orgrsc.org

Table 2: Potential Strategies for Covalent Inhibition with the this compound Scaffold

StrategyMechanismKey Considerations
Direct Covalent Bonding A nucleophilic amino acid (e.g., Cys, Lys) in the target protein directly attacks one of the fluorinated carbons on the phthalazine ring, displacing fluoride.Requires precise positioning and activation of the C-F bond by the protein environment. nih.gov
Warhead Delivery The this compound scaffold serves as a non-covalent anchor, positioning a tethered electrophilic warhead to react with a nearby nucleophile.The geometry and linker length between the scaffold and the warhead are critical for efficient reaction. nih.gov

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile (ADMET properties). danaher.comnih.govupmbiomedicals.com Structure-based drug design (SBDD), which relies on the 3D structure of the target protein, is a key tool in this process. drugdiscoverynews.comgardp.org

The this compound scaffold is highly valuable in lead optimization. The strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov In SBDD, knowing the 3D structure of a target protein allows medicinal chemists to rationally design modifications to the scaffold. mdpi.comnih.gov For example, using computational docking, a researcher could predict how adding a substituent at a position enabled by the displacement of a fluorine atom would interact with a specific pocket in the target protein to enhance binding affinity or selectivity. gardp.org This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the development of optimized drug candidates. drugdiscoverynews.comnih.gov

Applications in Materials Science

The unique combination of a rigid, planar phthalazine backbone and the high electronegativity of fluorine atoms endows this compound with properties that are highly sought after in materials science. spectrum-instrumentation.comextrica.comcase.edu These characteristics can influence molecular packing, electronic energy levels, and environmental stability, making it a promising candidate for the development of novel functional materials.

The field of organic electronics leverages carbon-based materials for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.comepfl.ch1-material.com The performance of these devices is intrinsically linked to the electronic structure and solid-state organization of the organic semiconductors used. kaust.edu.sa

Fluorination is a key strategy in the design of high-performance organic electronic materials. The introduction of fluorine atoms can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for improving air stability and facilitating electron injection/transport in n-type materials. sigmaaldrich.com The phthalazine moiety, being an electron-deficient (π-deficient) system due to its two nitrogen atoms, complements this effect. Therefore, this compound could serve as a fundamental building block for synthesizing new n-type organic semiconductors. These materials are crucial for the development of complementary circuits and improving the efficiency of OPVs. sigmaaldrich.comkaust.edu.sa While materials like polythiophenes and pentacene (B32325) are well-studied, the exploration of nitrogen-containing heterocycles is an active area of research. sigmaaldrich.com

The table below summarizes the properties of representative classes of organic electronic materials, providing a context for the potential role of fluorinated phthalazine derivatives.

Material ClassKey CharacteristicsPotential Role of this compound Moiety
Polythiophenes (e.g., P3AT) Good solubility, tunable band gaps, p-type conductivity. sigmaaldrich.comCould be copolymerized to introduce electron-deficient units, modifying the electronic properties.
Oligothiophenes (e.g., Sexithiophene) High charge mobilities, good on/off ratios in transistors, p-type. sigmaaldrich.comFunctionalization with this moiety could create n-type or ambipolar materials.
Light Emitting Polymers (e.g., PPV, PFO) Possess electronic bandgaps suitable for visible light emission in OLEDs. sigmaaldrich.comThe rigid, fluorinated structure could enhance photostability and tune emission colors.
Small Molecule Semiconductors (e.g., Alq3) Form well-ordered crystalline films, often used in vacuum-deposited OLEDs. sigmaaldrich.comCould serve as a core for new small molecules with improved electron transport and stability.

This table presents general characteristics of material classes to contextualize the potential applications of novel building blocks like this compound.

Fluorescent probes are indispensable tools in biological imaging and chemical sensing, allowing for the visualization of biological processes and the quantification of specific analytes. thermofisher.comresearchfeatures.com An ideal fluorescent probe possesses high brightness (a product of its molar extinction coefficient and quantum yield), photostability, and sensitivity to its target environment or analyte. thermofisher.com

Fluorinated heterocycles are frequently incorporated into the design of fluorescent dyes. nih.gov The fluorine atoms can enhance the photophysical properties of a fluorophore, such as increasing its quantum yield and resistance to photobleaching. Furthermore, the electron-withdrawing nature of fluorine can influence the intramolecular charge transfer (ICT) processes that are often the basis for environment-sensitive or analyte-responsive probes. nih.govcaymanchem.com For instance, some probes change their fluorescence color, intensity, or lifetime in response to changes in local polarity or upon binding to a target. nih.govnih.gov

Given its fluorinated heterocyclic structure, this compound could be elaborated into novel fluorescent probes. The phthalazine nitrogen atoms provide sites for functionalization to attach recognition elements or to modulate solubility, while the difluoro-substituted benzene (B151609) ring offers a platform for tuning the core photophysical properties.

The table below shows examples of fluorinated compounds used as fluorescent probes, illustrating the principles that could be applied to this compound-based systems.

Probe Name/ClassTarget/ApplicationPrinciple of OperationExcitation/Emission (nm)
Difluorinated H₂S Probe 1 Hydrogen Sulfide (H₂S) caymanchem.comSelective fluorescence turn-on in the presence of H₂S. caymanchem.com365 / 450 caymanchem.com
Fluorescein Derivatives pH Monitoring nih.govpH-dependent equilibrium between fluorescent and non-fluorescent forms. nih.govVaries with derivative
Benzocoumarin Dyes Bioimaging researchfeatures.comDesigned for environment-insensitive emission for reliable quantitative analysis. researchfeatures.comVaries with derivative

This table provides examples of existing fluorescent probes to illustrate the design principles relevant to developing new probes from a this compound scaffold.

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and low refractive index. rsc.orgacademie-sciences.fr These properties make them invaluable in applications ranging from high-performance coatings and membranes to advanced optical and electronic components. fraunhofer.demdpi.com

The synthesis of these materials often involves the polymerization of fluorinated monomers. academie-sciences.frcityu.edu.hk By incorporating monomers with specific functional groups or aromatic structures, the properties of the resulting polymer can be precisely tailored. For example, ring-opening metathesis polymerization (ROMP) of fluorinated norbornene or cyclooctene (B146475) monomers has been used to create polymers with tunable glass transition temperatures and excellent thermal stability. rsc.orgmdpi.com

This compound, while not a monomer itself, could be chemically modified to become a polymerizable monomer. For instance, the introduction of reactive groups such as vinyl, acrylate (B77674), or strained cyclic moieties would allow it to be incorporated into polymer chains via various polymerization techniques. The inclusion of the rigid, polar, and fluorinated phthalazine unit could impart desirable characteristics to the final polymer, such as increased thermal stability, specific optical properties, and modified gas permeability, creating materials for specialized applications in electronics or separation membranes. fraunhofer.de

Polymerization MethodTypical MonomersPotential for this compoundResulting Polymer Properties
Radical Polymerization (Meth)acrylates, Styrenes, Fluoroalkenes (e.g., VDF) academie-sciences.frcityu.edu.hkFunctionalization with acrylate or vinyl groups.Enhanced thermal stability, modified refractive index.
Ring-Opening Metathesis Polymerization (ROMP) Norbornenes, Cyclooctenes rsc.orgmdpi.comFunctionalization with a norbornene moiety.Tunable Tg, high thermal stability, potential for chemical recyclability. rsc.org
Condensation Polymerization Diols, Diamines, DiacidsFunctionalization with two reactive groups (e.g., -OH, -NH₂).High-performance thermoplastics (e.g., polyimides, polyamides) with enhanced properties.

This table outlines common polymerization techniques and how a functionalized this compound monomer could be integrated to create novel polymers.

Catalysis and Ligand Design

In transition metal catalysis, ligands are crucial molecules that bind to a metal center and precisely control its reactivity, selectivity, and stability. The design of new ligands is a cornerstone of developing novel and more efficient catalytic transformations. Nitrogen-containing heterocycles are a privileged class of structures in ligand design. nih.govosti.gov

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov A dominant strategy for achieving this is through the use of chiral metal complexes as catalysts. nih.govbeilstein-journals.org The ligand in these complexes is responsible for creating a chiral environment around the metal, guiding the substrate to react in a way that preferentially forms one enantiomeric product. dicp.ac.cn

Structures based on nitrogen heterocycles, such as bipyridines and quinolines, are common backbones for successful chiral ligands (e.g., PHOX, QUINAP). nih.govdicp.ac.cn The this compound scaffold possesses several features that make it an attractive platform for developing new chiral ligands. The two nitrogen atoms can act as coordination sites for a metal. The rigid bicyclic framework can provide a well-defined geometry, which is essential for effective stereocontrol. The fluorine atoms can be used to tune the electronic properties (Lewis basicity) of the nitrogen donors, which in turn influences the catalytic activity of the metal center. By introducing chiral substituents onto the phthalazine ring, it would be possible to generate a library of new ligands for screening in various asymmetric reactions, such as hydrogenations, cycloadditions, or cross-coupling reactions. nih.govrsc.org

Ligand FamilyStructural FeaturesCatalytic ApplicationPotential Advantage of a this compound-based Ligand
PHOX Ligands Phosphino-oxazoline on a benzene backbone. nih.govPd-catalyzed allylic substitution, Rh-catalyzed hydrogenation. nih.govRigid heterocyclic backbone could offer different steric environment.
QUINAP Ligands Phosphine (B1218219) on a quinoline (B57606) connected to a naphthalene (B1677914). dicp.ac.cnRh-catalyzed hydrogenation, hydroformylation. dicp.ac.cnIntroduction of two coordinating nitrogens and electronic tuning via fluorine atoms.
Bipyridine Ligands Two coordinated pyridine (B92270) rings.Ni-catalyzed cross-couplings. nih.govFused aromatic system provides greater rigidity and defined bite angle.
Imidazolidin-4-one based N-heterocyclic core with chiral centers. beilstein-journals.orgCu-catalyzed Henry reactions. beilstein-journals.orgAromatic, fluorinated scaffold would offer different electronic and steric properties.

This table compares established chiral ligand families to highlight the potential design space for new ligands derived from this compound.

Organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. nih.gov This approach offers advantages in terms of cost, sustainability, and low toxicity compared to many metal-based catalysts. Many organocatalysts are based on the structural motifs of natural products, such as cinchona alkaloids, or are designed to operate through specific activation modes like enamine or iminium ion formation. nih.govmdpi.com

Heterocyclic compounds are frequently employed as organocatalysts. rsc.orgnih.gov They can act as Lewis bases, Brønsted acids, or hydrogen bond donors to activate substrates. nih.govmdpi.com The this compound structure has the potential to be developed into a new class of organocatalysts. The nitrogen atoms possess lone pairs that can engage in Lewis base catalysis or hydrogen bonding interactions. The electron-deficient aromatic system, enhanced by the fluorine atoms, could be exploited in reactions involving charge-transfer interactions or π-stacking. By attaching appropriate functional groups (e.g., amines, thioureas, or phosphoric acids), the this compound core could serve as a scaffold to create bifunctional catalysts capable of promoting complex and enantioselective transformations. nih.gov

Future Research Directions and Emerging Challenges

Exploration of Undiscovered Reactivity Modes for 1,4-Difluorophthalazine

The reactivity of the this compound ring is largely governed by the electron-withdrawing nature of the two nitrogen atoms and the two fluorine atoms, making the carbon positions (C1 and C4) highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). While SNAr is a foundational reaction, a significant opportunity lies in exploring reactivity patterns beyond simple substitution.

Future research should focus on uncharted reaction pathways. The pronounced polarization of the C-F bonds could be harnessed in novel transition-metal-catalyzed cross-coupling reactions, a staple in modern synthesis that remains underexplored for this specific scaffold. rsc.orgacs.org Another promising avenue is the inverse-electron-demand Diels-Alder (IEDDA) reaction. britishwaterfilter.comeuropa.eu The electron-deficient phthalazine (B143731) core is an ideal candidate for [4+2] cycloadditions with electron-rich dienophiles, potentially leading to complex polycyclic structures in a single step. britishwaterfilter.com Furthermore, the fundamental reactivity of N-heterocyclic carbenes (NHCs) with fluoroalkenes suggests that their interaction with this compound could lead to novel adducts and unexpected C-F bond functionalization pathways. ox.ac.uk

Potential Reactivity Mode Rationale Potential Products
Catalytic C-F Cross-Coupling The highly polarized C-F bond is susceptible to oxidative addition by low-valent transition metals (e.g., Ni, Pd), enabling the formation of C-C, C-N, and C-O bonds.Arylated, alkylated, aminated, or alkoxylated phthalazine derivatives.
Inverse-Electron-Demand Diels-Alder (IEDDA) The electron-deficient diazine ring can react with electron-rich alkenes or enamines in a [4+2] cycloaddition, followed by subsequent rearrangement or aromatization. britishwaterfilter.comeuropa.euComplex, fused heterocyclic systems and functionalized naphthalene (B1677914) derivatives.
Reductive Dearomatization The electron-poor nature of the ring makes it susceptible to reduction, which could be achieved using novel reducing agents or electrochemical methods to access saturated or partially saturated scaffolds.Dihydro- and tetrahydro-phthalazine derivatives.
NHC-Mediated C-F Activation N-Heterocyclic Carbenes could attack the electrophilic carbon, potentially displacing fluoride (B91410) or forming stable zwitterionic adducts, opening pathways to new functionalization. ox.ac.ukNHC-adducts of phthalazine, ring-opened products, or unexpectedly functionalized heterocycles.

Development of Asymmetric Synthesis and Derivatization Strategies

The synthesis of enantiomerically pure compounds is critical in pharmacology, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. acs.orgnumberanalytics.com For the phthalazine scaffold, recent breakthroughs have demonstrated that the parent ring system can undergo asymmetric dearomatization. acs.orgresearchgate.netnottingham.ac.uk These reactions often employ chiral organocatalysts, such as thioureas, which act as hydrogen-bond donors to control the facial selectivity of a nucleophilic attack on an in situ generated N-acylphthalazinium ion. researchgate.netnottingham.ac.uk

The challenge and opportunity for this compound lie in extending and refining these methods. The fluorine atoms will significantly influence the electronics and sterics of the substrate, likely requiring the development of new, highly tailored chiral catalysts. Future work should pursue:

Novel Organocatalysts: Designing catalysts (e.g., chiral phosphoric acids, complex amines) that can effectively recognize and control the stereochemistry of the fluorinated phthalazinium intermediate. agchemigroup.eu

Transition Metal Catalysis: Exploring chiral transition metal complexes for enantioselective cross-coupling or hydrogenation reactions on the this compound core.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the phthalazine ring system with predefined stereocenters.

Asymmetric Strategy Catalyst/Methodology Target Chiral Structure
Catalytic Asymmetric Dearomatization Chiral thioureas, phosphoric acids, or phase-transfer catalysts to control nucleophilic addition to the C1 position. researchgate.netnottingham.ac.ukEnantioenriched 1-substituted-1,2-dihydrophthalazines.
Enantioselective C-H Functionalization Chiral transition metal catalysts (e.g., Pd, Rh, Ir) to functionalize C-H bonds on the benzo- portion of the ring without disturbing the core.Phthalazine derivatives with chiral side chains.
Diastereoselective Reactions Using a chiral auxiliary attached to a nucleophile to control the stereoselective addition to the phthalazine ring.Diastereomerically pure functionalized phthalazines.
Kinetic Resolution Enzymatic or catalytic resolution of a racemic mixture of derivatized 1,4-difluorophthalazines.Separation of a racemic mixture into its constituent enantiomers.

Integration of Artificial Intelligence and Machine Learning for Predictive Design in Drug Discovery and Materials Science

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by dramatically accelerating the design-build-test-learn cycle. worldscientific.com For a scaffold like this compound, these computational tools can guide research by predicting molecular properties, reaction outcomes, and biological activities before a single experiment is run.

In drug discovery , ML models can be trained on existing data from fluorinated compounds and N-heterocycles to predict the biological effects of novel this compound derivatives. ox.ac.ukscilit.com Recently developed models like F-CPI are specifically designed to predict how fluorine substitution impacts compound-protein interactions, which could be invaluable for optimizing lead compounds. ox.ac.ukscilit.com

In materials science , computational screening can predict the properties of polymers or organic electronic materials incorporating the this compound unit, guiding the synthesis of materials with desired thermal stability, conductivity, or optical properties. courthousenews.com

For chemical synthesis , ML models can predict the feasibility and outcomes of unknown reactions. This can help chemists identify the most promising reaction conditions and even uncover unexpected reactivity patterns, saving significant time and resources. worldscientific.comchemistryworld.com Specialized models are already being developed to predict the reactivity of fluorinated compounds, which could be adapted for this specific system. chemistryworld.comcas.cn

ML Application Area Model Type Required Input Data Predicted Output
Drug Discovery Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (e.g., F-CPI) ox.ac.ukMolecular structures (SMILES), protein target data, experimental bioactivity data.Binding affinity, IC50 values, metabolic stability, potential off-target effects.
Materials Science Graph Neural Networks, Random ForestMolecular structures, known material properties (e.g., band gap, thermal decomposition temp).Electronic properties, thermal stability, solubility of new polymers/materials.
Reaction Prediction Transformer Models, Neural NetworksReactant and reagent structures (SMILES), reaction conditions.Most likely reaction product(s) and their yields, identification of potential side reactions. worldscientific.com

Sustainable and Scalable Production of Fluorinated Phthalazines

The synthesis of many fluorinated pharmaceuticals often involves hazardous reagents, multiple steps, and significant waste generation. technologynetworks.com A major challenge for the future utility of this compound is the development of production methods that are both sustainable and scalable. This aligns with the broader goals of green chemistry to improve the environmental footprint of pharmaceutical manufacturing. researchgate.netresearchgate.net

Future research must focus on several key areas:

Greener Fluorine Sources: Traditional methods may use harsh fluorinating agents. Research into using safer, solid fluoride sources like potassium fluoride or cesium fluoride, potentially in continuous flow systems, is crucial. acs.orgrsc.org

Catalytic and C-H Functionalization Routes: Shifting from stoichiometric reagents to catalytic methods for both fluorination and subsequent derivatization would drastically reduce waste and improve atom economy.

Process Intensification: Technologies like flow chemistry and mechanochemistry offer safer, more efficient, and highly scalable alternatives to traditional batch processing. rsc.org Flow reactors, for instance, allow for precise control over reaction conditions and the safe handling of reactive intermediates. rsc.org

Synthesis Parameter Traditional Approach Sustainable/Scalable Approach
Fluorine Source Harsh, gaseous reagents (e.g., F₂, SF₄).Solid salts (e.g., KF) or reagents generated in situ from safer precursors. acs.org
Synthesis Method Multi-step batch synthesis.One-pot reactions, catalytic C-H functionalization, continuous flow processing.
Solvents Chlorinated or aprotic polar solvents (e.g., DCM, DMF).Bio-based solvents (e.g., 2-MeTHF), ionic liquids, or solvent-free mechanochemical methods. researchgate.net
Energy Input High temperatures for prolonged periods.Catalysis to lower activation energy, microwave-assisted synthesis, efficient heat transfer in flow reactors.
Waste Generation High E-Factor (kg waste/kg product), stoichiometric byproducts.Lower E-Factor, recyclable catalysts, reduced solvent use.

Advanced Mechanistic Investigations under Complex Biological Conditions

Understanding how a molecule interacts within a living system is paramount for developing effective and safe therapeutics. The introduction of fluorine provides a unique spectroscopic handle that can be exploited for advanced mechanistic studies. While in vitro assays provide initial data, they often fail to capture the complexity of a cellular or organismal environment.

A key future direction is the use of ¹⁹F Nuclear Magnetic Resonance (NMR) for in-cell and even in vivo studies. Since there is no natural background ¹⁹F signal in biological systems, ¹⁹F NMR can be used to non-invasively track the fate of a this compound-based drug candidate. This allows researchers to monitor its uptake, localization, metabolic transformation, and engagement with its biological target in real-time within a living cell.

Further advanced approaches include:

Developing Photoaffinity Probes: Modifying the this compound structure with a photoreactive group. Upon UV irradiation, this probe would covalently bind to its protein target, enabling its identification and isolation.

Investigating C-F Bond Metabolism: While the C-F bond is exceptionally strong, certain cytochrome P450 enzymes are capable of its cleavage. It is critical to investigate whether derivatives of this compound are susceptible to such metabolism, as this could lead to the formation of reactive intermediates or alter the drug's pharmacokinetic profile.

Investigative Technique Application to this compound Key Insights Gained
In-Cell ¹⁹F NMR Monitoring the ¹⁹F NMR signal of a this compound derivative in cultured cells.Real-time data on cell uptake, metabolic stability, and target binding.
Photoaffinity Labeling Synthesis of a probe with a photoreactive group (e.g., diazirine, benzophenone).Direct identification of the specific protein(s) that the compound binds to in a complex biological matrix.
Metabolite Identification Incubating the compound with liver microsomes or in whole-organism models followed by LC-MS/MS analysis.Identification of metabolic pathways, including potential C-F bond cleavage or ring hydroxylation.
Isotope Tracing (¹⁸F) Synthesis of an ¹⁸F-labeled version for Positron Emission Tomography (PET) imaging.Whole-body distribution, pharmacokinetics, and target engagement in living organisms.

New Paradigms in Fluorine Chemistry and Fluorine Recycling

The long-term future of organofluorine chemistry, including the development of compounds like this compound, is intrinsically linked to the sustainability of fluorine resources and the evolution of synthetic methodologies.

One of the most significant emerging challenges is the dependence on mined fluorspar (CaF₂), a finite resource. This has spurred two new paradigms:

HF-Free Fluorination: Traditional industrial fluorine chemistry relies on converting fluorspar to highly toxic and corrosive hydrogen fluoride (HF). worldscientific.com Recent breakthroughs have shown that fluorinating agents can be generated directly from fluorspar using mechanochemistry (ball-milling) with phosphate (B84403) salts, completely bypassing the need for HF. worldscientific.com Applying such principles to the synthesis of fluorinated heterocycles is a major future goal.

Fluorine Recycling and the Circular Economy: A vast amount of fluorine exists in waste streams, particularly from per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals." agchemigroup.eu Innovative methods are being developed to break down these incredibly stable materials and recover the fluoride, which can then be repurposed as a feedstock for new chemical synthesis. agchemigroup.eu Creating a circular fluorine economy, where waste fluorine is reclaimed and reused, would fundamentally enhance the sustainability of the entire field. researchgate.netnottingham.ac.uk

Beyond sourcing, new synthetic paradigms continue to emerge. Late-stage C-H functionalization is replacing lengthy de novo syntheses, allowing for the direct introduction of fluorine or fluorinated groups into complex molecules. Furthermore, the fundamental understanding of C-F bond activation is evolving, with new catalytic systems based on earth-abundant metals being developed to selectively cleave and functionalize what was once considered an almost inert bond. These advancements will undoubtedly open new, more efficient, and sustainable routes to this compound and its derivatives.

Q & A

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

  • Methodology : Apply experimental design (DoE) principles to optimize parameters. For example, a Box-Behnken design can evaluate interactions between pH (4–6), organic modifier concentration (60–80% acetonitrile), and column temperature (25–35°C). Validate using ICH guidelines for accuracy (>98%), precision (RSD <2%), and robustness against matrix interferences (e.g., excipients in drug formulations) .
    使用Google Scholar进行搜索
    02:39

Q. What mechanistic insights explain the anticancer activity of fluorinated phthalazines?

  • Methodology : Use in vitro assays (e.g., MTT on HeLa cells) to assess cytotoxicity. Combine with fluorescence microscopy to study apoptosis induction. Fluorine’s electronegativity enhances binding to kinase ATP pockets (e.g., EGFR), as shown in molecular dynamics simulations. Compare IC50 values of this compound derivatives against non-fluorinated analogs .

Data Contradictions and Risk Mitigation

Q. How should researchers address discrepancies in toxicity data for this compound?

  • Methodology : Cross-reference SDS from multiple suppliers (e.g., ChemScene vs. Thermo Scientific) and prioritize peer-reviewed toxicology studies. Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodents. If conflicting data persist, apply precautionary measures (e.g., lower exposure limits) and document risk assessments .

Methodological Best Practices

Q. What experimental designs are optimal for synthesizing novel fluorinated phthalazine derivatives?

  • Methodology : Use factorial designs to screen variables (e.g., catalyst type, solvent, temperature). For example, a 2³ factorial design can evaluate Pd/C vs. CuI catalysts, DMF vs. THF solvents, and 60°C vs. 80°C. Response surface methodology (RSM) then optimizes yield and purity .

Q. How can stability studies be designed to assess this compound under environmental stress?

  • Methodology : Follow ICH Q1A guidelines for photostability (ICH Q1B), hydrolytic degradation (pH 1–13), and thermal stress (40–80°C). Use HPLC-DAD to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Fluorinated derivatives typically exhibit greater stability than chlorinated analogs under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Difluorophthalazine
Reactant of Route 2
1,4-Difluorophthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.